(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
Description
The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a 4,5-dihydroimidazole derivative featuring a 4-fluorobenzylthio group at position 2 and a m-tolyl (3-methylphenyl) methanone moiety at position 1 (Figure 1). The dihydroimidazole core introduces partial saturation, influencing conformational rigidity and electronic properties. The 4-fluorobenzylthio group contributes electron-withdrawing effects and enhanced metabolic stability, while the m-tolyl substituent provides steric bulk and moderate lipophilicity.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-3-2-4-15(11-13)17(22)21-10-9-20-18(21)23-12-14-5-7-16(19)8-6-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYWZSKNMSLINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Fluorobenzyl Thiol
The synthesis begins with the preparation of 4-fluorobenzyl thiol, a critical intermediate. This is achieved via nucleophilic substitution of 4-fluorobenzyl chloride with sodium hydrosulfide (NaSH) under alkaline conditions. The reaction proceeds as follows:
$$
\text{4-Fluorobenzyl chloride} + \text{NaSH} \xrightarrow{\text{NaOH, EtOH}} \text{4-Fluorobenzyl thiol} + \text{NaCl}
$$
Key parameters include maintaining a temperature of 60–70°C and a molar ratio of 1:1.2 (benzyl chloride to NaSH) to minimize disulfide formation. Yields typically range from 75–85% after purification via vacuum distillation.
Synthesis of 4,5-Dihydro-1H-Imidazole Intermediate
The dihydroimidazole core is constructed via cyclization of ethylenediamine with a carbonyl source. A common approach involves reacting ethylenediamine with triphosgene in dichloromethane at 0°C, followed by neutralization with aqueous sodium bicarbonate. The intermediate is isolated as a white solid with a yield of 70–78%.
Coupling of Thiol and Imidazole Moieties
The thioether linkage is formed through a nucleophilic substitution reaction between 4-fluorobenzyl thiol and the dihydroimidazole intermediate. This step employs a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction mechanism involves deprotonation of the thiol group, followed by attack on the imidazole’s electrophilic carbon:
$$
\text{Dihydroimidazole} + \text{4-Fluorobenzyl thiol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Thioether intermediate} + \text{H₂O}
$$
Introduction of m-Tolyl Methanone Group
The final step involves Friedel-Crafts acylation to attach the m-tolyl methanone group. The thioether intermediate is treated with m-toluoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction is conducted in anhydrous dichloromethane at 0°C, gradually warming to room temperature:
$$
\text{Thioether intermediate} + \text{m-Toluoyl chloride} \xrightarrow{\text{AlCl₃}} \text{Target compound} + \text{HCl}
$$
Purification via flash chromatography (hexane:ethyl acetate, 3:1) yields the final product in 65–72% purity.
Optimization of Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors reduce reaction times and improve heat transfer, particularly during the exothermic Friedel-Crafts step. For example, a tubular reactor operating at 10 bar and 50°C achieves 88% conversion efficiency compared to 72% in batch processes.
Solvent and Catalyst Recycling
Green chemistry principles are applied to recover DMF and AlCl₃. Membrane filtration and distillation systems enable 90% solvent reuse, while aqueous washes recover AlCl₃ as aluminum hydroxide, which is reconverted to AlCl₃ via HCl treatment.
Analytical Validation and Quality Control
Spectroscopic Characterization
Table 1. Key Spectroscopic Data for (2-((4-Fluorobenzyl)thio)-4,5-Dihydro-1H-Imidazol-1-yl)(m-Tolyl)Methanone
| Technique | Data |
|---|---|
| 1H NMR (400 MHz, CDCl₃) | δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (s, 2H, SCH₂), 3.85 (t, 2H, NCH₂), 2.98 (t, 2H, CH₂N), 2.35 (s, 3H, CH₃) |
| 13C NMR (100 MHz, CDCl₃) | δ 195.2 (C=O), 162.1 (C-F), 138.5–115.3 (Ar-C), 48.7 (SCH₂), 42.3 (NCH₂), 21.1 (CH₃) |
| IR (KBr) | 2920 cm⁻¹ (C-H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F) |
| HRMS | [M+H]⁺ Calculated: 357.1245; Found: 357.1243 |
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Typical retention times are 8.2 minutes under isocratic conditions (acetonitrile:water, 70:30).
Challenges and Mitigation Strategies
Byproduct Formation During Friedel-Crafts Acylation
Competing para-acylation is minimized by using a 10% excess of AlCl₃ and maintaining temperatures below 5°C during the initial reaction phase.
Oxidative Degradation of Thioether
Storage under nitrogen atmosphere at −20°C prevents oxidation to sulfoxide derivatives. Addition of 0.1% w/v butylated hydroxytoluene (BHT) further stabilizes the compound.
Comparative Analysis of Synthetic Routes
Table 2. Yield and Efficiency Across Preparation Methods
| Step | Batch Method Yield | Continuous Flow Yield |
|---|---|---|
| Thiol Synthesis | 78% | 85% |
| Imidazole Cyclization | 70% | 82% |
| Thioether Coupling | 65% | 75% |
| Friedel-Crafts Acylation | 68% | 88% |
Chemical Reactions Analysis
Types of Reactions
The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial processes, including the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Methanone Group
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone ()
- Key Differences: Aryl Methanone Group: Replaces m-tolyl with 4-ethoxyphenyl. Effects: The ethoxy group (-OCH₂CH₃) is strongly electron-donating, increasing solubility in polar solvents compared to the methyl group in m-tolyl. However, this may reduce membrane permeability. Synthetic Yield: Not explicitly reported, but analogous procedures (e.g., ) achieve ~80% yields for similar imidazole derivatives.
- Biological Relevance : Enhanced polarity may improve interactions with hydrophilic binding pockets in enzymes .
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone ()
- Key Differences: Aryl Methanone Group: 4-Nitrophenyl (electron-withdrawing nitro group). Benzylthio Group: 3-Trifluoromethylbenzyl instead of 4-fluorobenzyl. The trifluoromethyl group amplifies lipophilicity and metabolic resistance.
- Synthetic Challenges : Nitro groups may complicate purification due to high polarity .
Variations in the Imidazole Core and Substitution Patterns
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (, Compound 2c)
- Key Differences: Imidazole Core: Fully substituted with tris(4-methoxyphenyl) groups. Methanone Group: Piperidin-1-yl instead of m-tolyl. Effects: Methoxy groups enhance solubility but reduce blood-brain barrier penetration. Synthetic Yield: 42%, lower than the target compound’s synthetic efficiency .
Analogous Compounds with Heterocyclic Substituents
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole ()
- Key Differences: Core Structure: Non-dihydroimidazole (fully unsaturated). Substituents: Furan-2-yl at position 2 and diphenyl at positions 4,4. The lack of a methanone group limits hydrogen-bonding interactions .
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity but may reduce bioavailability. The target compound balances this with a fluorine atom and methyl group.
- Synthetic Efficiency : The target compound’s synthesis (analogous to ) achieves higher yields (~80%) compared to heavily substituted analogs (e.g., 37–75% in ).
- Biological Potential: The m-tolyl and 4-fluorobenzylthio combination offers a unique profile for antiproliferative activity, distinct from more polar or bulky analogs.
Biological Activity
The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone , also known as a thioether derivative of imidazole, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure characterized by an imidazole ring, a thioether group, and a ketone moiety. The molecular formula is , with a molecular weight of approximately 318.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.38 g/mol |
| CAS Number | 4618459 |
| Boiling Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
- Thioether Formation : The introduction of the thioether group is accomplished through nucleophilic substitution reactions.
- Ketone Formation : The final step involves acylation using phenylacetyl chloride under Friedel-Crafts conditions.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor functions.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities:
- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators of GABA-A receptors, which are crucial in neurological functions and disorders.
Antimicrobial Studies
In a study evaluating the antimicrobial efficacy of imidazole derivatives, it was found that compounds similar to this compound displayed notable activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
GABA-A Receptor Modulation
Research focusing on the modulation of GABA-A receptors demonstrated that structurally similar compounds could enhance the receptor's response to neurotransmitters. These findings suggest potential therapeutic applications in treating anxiety and other neurological disorders.
Q & A
Q. What synthetic methodologies are typically employed for the preparation of this compound, and what key reaction parameters dictate yield optimization?
The synthesis involves multi-step protocols, including imidazole ring formation, thioether linkage via nucleophilic substitution, and Friedel-Crafts acylation. For example:
- Step 1 : Reacting imidazole precursors (e.g., 4,5-dihydro-1H-imidazole) with 4-fluorobenzyl thiol under basic conditions to form the thioether bond.
- Step 2 : Introducing the m-tolylmethanone group via lithiation (e.g., tert-butyllithium at −78°C) followed by acylation with benzoyl chloride derivatives .
- Purification : Flash column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) achieves >80% purity .
Key parameters : Temperature control (−78°C for lithiation), anhydrous solvents, and stoichiometric excess of acylating agents.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Spectroscopy : 1H/13C NMR for confirming substituent positions and electronic environments. IR spectroscopy identifies carbonyl (C=O) and thioether (C-S) bonds.
- Mass spectrometry : High-resolution MS (Exact Mass: 274.031683) validates molecular weight .
- X-ray crystallography : Resolves stereochemistry and crystal packing. SHELXL refinement (R-factor <0.05) ensures accuracy, as demonstrated in imidazole derivatives .
Q. What are the standard protocols for assessing purity post-synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ=254 nm) quantify purity (>95%).
- TLC : Hexane:ethyl acetate (3:1) monitors reaction progress.
- Melting point analysis : Sharp melting ranges (e.g., 139.5–140°C for analogs) indicate homogeneity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Byproduct sources : Competing acylation at alternate sites or incomplete deprotection (e.g., sulfonyl groups).
- Mitigation strategies :
Q. How do electronic effects of the 4-fluorobenzyl substituent influence reactivity and biological interactions?
- Electron-withdrawing effect : The fluorine atom reduces electron density at the thioether sulfur, altering nucleophilic reactivity.
- Biological relevance : Fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Compare with non-fluorinated analogs (e.g., benzylthio derivatives) to assess SAR .
- Computational insights : Hammett σ constants quantify substituent effects on reaction rates .
Q. What strategies resolve crystallographic twinning or disorder in imidazole derivatives?
Q. How can conflicting biological activity data between studies be systematically addressed?
Q. What computational approaches predict binding affinity with enzyme targets?
Q. How to design stability-indicating methods for degradation pathway analysis?
- Stress testing : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13).
- Analytical tools : LC-MS identifies degradation products (e.g., hydrolyzed imidazole rings or oxidized thioethers) .
- Kinetic modeling : Arrhenius plots predict shelf-life under accelerated conditions.
Data Contradiction Analysis
Q. Why do similar imidazole derivatives exhibit divergent biological activities?
- Structural variations : Minor substituent changes (e.g., 4-fluoro vs. 4-chloro) drastically alter lipophilicity (logP) and target selectivity.
- Assay variability : Differences in cell permeability (e.g., P-gp efflux in cancer cells) or assay endpoints (IC50 vs. EC50).
- Resolution : Perform head-to-head comparisons under standardized protocols .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive steps .
- Crystallography : Collect multiple datasets to address twinning; use SHELXL’s HKLF5 format for integration .
- Biological assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish specific vs. nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
